Ranolazine-D8

Vue d'ensemble

Description

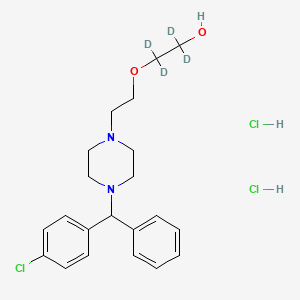

Ranolazine-D8 is the deuterium labeled Ranolazine . Ranolazine, sold under the trade name Ranexa, is a well-tolerated medication that selectively inhibits the late sodium current . It is used to treat chronic angina (chest pain), usually in combination with other medicines .

Molecular Structure Analysis

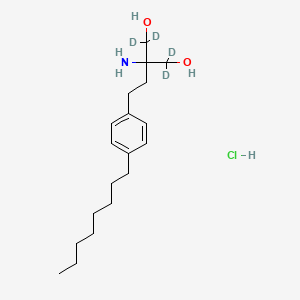

Ranolazine is a piperazine derivative . Its molecular structure resembles that of lidocaine and mexiletine, representatives of class IB antiarrhythmic drugs . Ranolazine is N ‐ (2,6‐dimethylphenyl)‐4 (2‐hydroxy‐3‐ [2‐meth‐oxyphenoxy]‐propyl)‐1‐piperazine acetamide dihydrochloride .Chemical Reactions Analysis

At clinically therapeutic levels, Ranolazine inhibits sodium and potassium ion channel currents . In disease states, enhanced sodium–calcium exchange due to augmented late phase of the inward sodium current activity leads to increased cytosolic calcium concentration .Physical and Chemical Properties Analysis

Ranolazine is N ‐ (2,6‐dimethylphenyl)‐4 (2‐hydroxy‐3‐ [2‐meth‐oxyphenoxy]‐propyl)‐1‐piperazine acetamide dihydrochloride . It does not affect heart rate or blood pressure .Applications De Recherche Scientifique

Traitement de la maladie coronarienne

La ranolazine est approuvée comme agent anti-angineux et possède un profil de sécurité global favorable {svg_1}. Elle a été initialement développée en tant que modulateur métabolique et a également été identifiée comme un inhibiteur du courant cardiaque Na+ tardif {svg_2}. Ce médicament a été impliqué dans le traitement de la maladie coronarienne, un important problème de santé publique avec une mortalité et une morbidité élevées {svg_3}.

Effets antiarythmiques

La ranolazine bloque d'autres courants ioniques, y compris le courant hERG/Ikr K+ {svg_4}. Ces actions ont été impliquées dans les effets antiarythmiques de ce médicament, à la fois sur les arythmies supraventriculaires et ventriculaires (VA) {svg_5}.

Traitement de l'angine de poitrine stable

La ranolazine est utilisée depuis des années comme traitement de deuxième intention pour réduire les crises d'angine chez les patients atteints d'angine de poitrine stable {svg_6}. Les données réelles sur l'efficacité, la tolérance et la sécurité de la ranolazine sont limitées {svg_7}.

Effets neuronaux

Des effets neuronaux de la ranolazine ont été rapportés in vivo, ouvrant la possibilité d'applications thérapeutiques dans le traitement des troubles neuronaux centraux {svg_8}.

Traitement des formes héréditaires d'épilepsie

La ranolazine a des applications thérapeutiques potentielles dans le traitement des formes héréditaires d'épilepsie {svg_9}.

Contrôle de la glycémie

La ranolazine a montré des avancées dans la compréhension des nouveaux effets sur le contrôle de la glycémie {svg_10}.

Applications potentielles dans le traitement du cancer

La ranolazine a montré des applications potentielles dans le traitement du cancer {svg_11}.

Mécanisme D'action

Target of Action

Ranolazine-D8 primarily targets the cardiac late sodium current (INa) . This current plays a significant role in driving cancer cell invasiveness . Additionally, ranolazine has been associated with the inhibition of metabolism of fatty acids .

Mode of Action

This compound interacts with its targets by inhibiting the late phase of the inward sodium current during cardiac repolarization . This inhibition reduces the intracellular sodium concentration, which in turn reduces intracellular calcium via the sodium-calcium exchange . This mechanism is believed to be critical in decreasing left ventricular diastolic tension caused by ischemia and reperfusion .

Biochemical Pathways

This compound affects the biochemical pathways related to ion homeostasis in cardiac myocytes . Under disease states, enhanced sodium-calcium exchange due to augmented late phase of the inward sodium current activity leads to increased cytosolic calcium . This calcium overload is believed to be critical to the mechanism of decreased left ventricular relaxation caused by ischemia and reperfusion .

Pharmacokinetics

This compound is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . Approximately 5% is excreted renally unchanged . The elimination half-life of ranolazine is 1.4–1.9 hours but is apparently prolonged, on average, to 7 hours for the extended-release formulation as a result of extended absorption . The oral plasma clearance diminishes with dose from, on average, 45 L/h at 500mg twice daily to 33 L/h at 1000mg twice daily .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of intracellular calcium overload and associated diastolic contractile dysfunction . In vitro, ranolazine has been shown to inhibit the invasiveness of cancer cells, especially under hypoxia . In vivo, it has been found to suppress the metastatic abilities of breast and prostate cancers and melanoma .

Action Environment

Environmental factors such as hypoxic conditions, common to growing tumors, can influence the action of this compound . Under these conditions, voltage-gated sodium channels (VGSCs) develop a persistent current (INaP) which can be blocked selectively by ranolazine .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Ranolazine-D8 interacts with various enzymes and proteins within the body. It inhibits sodium and potassium ion channel currents . This inhibition of the late phase of the inward sodium current during cardiac repolarization has been well studied . In disease states, enhanced sodium-calcium exchange due to augmented late phase of the inward sodium current activity leads to increased cytosolic calcium .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing intracellular calcium overload and associated diastolic contractile dysfunction . It also has beneficial metabolic properties and does not affect heart rate or blood pressure .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the late sodium current, thus minimizing calcium overload in the ischemic cardiomyocytes . This inhibition of the late sodium current is one plausible mechanism of reduced oxygen consumption .

Temporal Effects in Laboratory Settings

Over time, in laboratory settings, this compound has shown to have a significant impact on cellular function. It reduces the late sodium current and is expected to decrease sodium entry into ischemic myocardial cells . As a consequence, this compound is proposed to reduce calcium uptake indirectly via the sodium/calcium exchanger and to preserve ionic homeostasis and reverse ischemia-induced contractile dysfunction .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a goat model of lone atrial fibrillation, this compound was found to have a significant impact on the arrhythmic substrate .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . The quantitatively most important metabolic pathways for this compound are catalyzed by enzymes of the CYP3A family, followed by CYP2D6 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6, with approximately 5% excreted renally unchanged .

Propriétés

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i11D2,12D2,13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLMZUWKNUAPSZ-FUEQIQQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CC(COC2=CC=CC=C2OC)O)([2H])[2H])([2H])[2H])CC(=O)NC3=C(C=CC=C3C)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide](/img/structure/B602467.png)